N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide, also known as AMG 900, is a small molecule inhibitor of the mitotic checkpoint kinase Mps1. It is an important compound in cancer research as it has been found to have potential as an anticancer agent. The purpose of
Mechanism of Action
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide 900 targets the mitotic checkpoint kinase Mps1, which is involved in the regulation of the spindle checkpoint during cell division. By inhibiting Mps1, this compound 900 disrupts the proper functioning of the spindle checkpoint and leads to the accumulation of cells with abnormal chromosomes. This ultimately results in cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound 900 has been found to induce mitotic arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. In addition, this compound 900 has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide 900 is its specificity for Mps1, which makes it a useful tool for studying the role of Mps1 in cell division and cancer. However, one limitation of this compound 900 is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide 900. One area of interest is the development of more soluble analogs of this compound 900 to improve its efficacy and ease of use in lab experiments. Another direction is the investigation of the combination of this compound 900 with other anticancer agents to enhance its therapeutic potential. Finally, the clinical development of this compound 900 as a cancer therapy is an important future direction, as it has shown promise in preclinical studies.
Synthesis Methods
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide 900 involves a multi-step process that includes the reaction of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-fluoro-2-methylbenzenesulfonamide to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with 2-chlorobenzoyl chloride to form this compound 900.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide 900 has been extensively studied for its potential as an anticancer agent. It has been found to be effective against a range of cancer cell lines, including breast, lung, and prostate cancer cells. In preclinical studies, this compound 900 has been shown to inhibit the growth of tumors in mouse models. It has also been found to enhance the efficacy of other anticancer agents, such as taxanes and platinum compounds.
Properties
Molecular Formula |
C25H19ClFNO5S |
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Molecular Weight |
499.9 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C25H19ClFNO5S/c1-14-12-17(27)8-11-23(14)34(31,32)28(25(30)19-6-4-5-7-21(19)26)18-9-10-22-20(13-18)24(15(2)29)16(3)33-22/h4-13H,1-3H3 |
InChI Key |
GLVMPRVCOUSIAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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